(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a sulfamoyl group at the 6-position of the benzothiazole ring, a (Z)-configured imino linkage, and a phenylthio-propanoyl substituent. Its synthesis typically involves multi-step reactions, such as condensation of substituted benzothiazole precursors with thioester-containing reagents under controlled conditions . The stereochemistry (Z-configuration) is critical for its biological interactions, as it influences molecular geometry and binding affinity .
Properties
IUPAC Name |
ethyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S3/c1-2-28-19(25)13-23-16-9-8-15(31(21,26)27)12-17(16)30-20(23)22-18(24)10-11-29-14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKIWTOFKQQQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including its antibacterial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various biological processes.
- Sulfonamide Group : Often associated with antibacterial properties.
- Phenylthio Group : May enhance the compound's lipophilicity and cellular uptake.
Antibacterial Activity
Thiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, some thiazole compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 25 µg/mL |
| Thiazole Derivative B | E. coli | 50 µg/mL |
| (Z)-ethyl 2-(...) | Klebsiella pneumoniae | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been highlighted in various studies. For example, compounds with similar structures have shown the ability to inhibit carrageenan-induced edema in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines . The specific compound (Z)-ethyl 2-(...) may exhibit comparable effects, warranting further investigation.
Anticancer Potential
Emerging research indicates that thiazole derivatives can also possess anticancer properties. Studies have shown that certain benzothiazole compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in tumor growth . The specific mechanisms by which (Z)-ethyl 2-(...) may exert anticancer effects require comprehensive in vitro and in vivo studies.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated a series of thiazole derivatives against various bacterial strains. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial potency, with some compounds exhibiting MIC values lower than those of standard antibiotics .
- Anti-inflammatory Assessment : In a controlled experiment using carrageenan-induced paw edema in rats, a thiazole derivative was shown to reduce inflammation significantly compared to the control group, indicating its potential as an anti-inflammatory agent .
- Anticancer Screening : A study focused on the cytotoxic effects of benzothiazole derivatives on cancer cell lines revealed that certain modifications led to increased apoptosis in cancer cells, suggesting a promising avenue for further research into (Z)-ethyl 2-(...) as an anticancer agent .
Scientific Research Applications
The compound (Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex chemical with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. Below is a detailed exploration of its applications, supported by available research findings and insights.
Structural Features
The compound features a thiazole ring, which is known for its biological activity, and a sulfonamide group, which has been widely studied for its antibacterial properties. The presence of a phenylthio group may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial folic acid synthesis, crucial for bacterial growth and replication.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. The compound's structure suggests potential activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on related thiazole compounds have demonstrated cytotoxic effects on several cancer types, making this compound a candidate for further investigation in oncology.
Enzyme Inhibition
The sulfonamide group in the compound is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can be beneficial in treating conditions such as glaucoma and edema. Research into similar compounds has shown promising results in enzyme inhibition studies, indicating that this compound may also possess such capabilities.
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in drug design. Medicinal chemists can modify the structure to enhance efficacy and reduce toxicity, tailoring it for specific therapeutic targets. Structure-activity relationship (SAR) studies are essential to understand how variations in the chemical structure affect biological activity.
Case Study 1: Thiazole Derivatives as Antibacterial Agents
A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for antibacterial activity. The results showed that modifications to the thiazole ring significantly impacted the potency against Gram-positive bacteria, suggesting that similar modifications could enhance the efficacy of this compound against resistant strains .
Case Study 2: Anticancer Activity of Sulfonamide Compounds
Research highlighted in Cancer Letters examined sulfonamide derivatives, revealing their potential to induce apoptosis in breast cancer cells through mitochondrial pathways. The findings suggest that this compound could be similarly effective due to its structural similarities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its sulfamoyl group, (Z)-imino linkage, and phenylthio-propanoyl side chain. Below is a comparison with key analogues:
Key Observations:
- Sulfamoyl vs.
- Phenylthio vs. Phenoxy Substituents: The phenylthio group in the target compound may confer greater metabolic stability than phenoxy analogues due to sulfur’s lower electronegativity, reducing oxidative degradation .
- Stereochemical Impact: The (Z)-imino configuration in the target compound creates a planar geometry that facilitates π-π stacking with biological targets, unlike (E)-isomers, which adopt a non-planar conformation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?
- Methodology : Begin with the synthesis of the benzo[d]thiazole core via condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine substitution at the 2-position (as demonstrated for analogous benzothiazoles in ). Optimize reaction time, temperature, and solvent polarity (e.g., ethanol vs. methanol) to enhance yield. Use Design of Experiments (DoE) to systematically evaluate factors like reagent molar ratios and catalyst loading .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodology : Employ a combination of analytical techniques:
- HPLC-MS : To assess purity (>95%) and detect byproducts.
- NMR Spectroscopy : Use H and C NMR to confirm the (Z)-configuration of the imine group and sulfamoyl substitution pattern .
- Elemental Analysis : Verify empirical formula consistency (C, H, N, S content) .
Q. What crystallographic methods are suitable for resolving the Z/E isomerism of the imine moiety?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Ensure crystals are grown via slow evaporation in ethanol or acetonitrile. The imine torsion angle (C=N-C-S) will differentiate Z/E configurations, with angles <30° supporting the Z-isomer .
Advanced Research Questions
Q. How can computational methods predict the tautomeric behavior of the sulfamoyl and imine groups in solution?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model tautomeric equilibria (e.g., thione-thiol tautomerism in related thiazoles ). Validate with variable-temperature NMR in DMSO-d to detect proton exchange dynamics .
Q. What strategies address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Methodology :
Re-examine solvent effects (e.g., DMSO vs. chloroform) on chemical shifts.
Use ab initio calculations (GIAO method) for NMR shift predictions and compare with experimental data.
Check for dynamic effects (e.g., rotational barriers around the imine bond) using line-shape analysis in H NMR .
Q. How can the compound’s reactivity toward nucleophiles be systematically evaluated for functionalization?
- Methodology :
- Kinetic Studies : Monitor reactions with amines/thiols via UV-Vis or HPLC to determine rate constants.
- Regioselectivity Mapping : Use X-ray crystallography to identify reactive sites (e.g., sulfamoyl group’s electrophilicity) .
- Mechanistic Probes : Isotopic labeling (e.g., N in the imine group) to track bond cleavage pathways .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical fidelity?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., bromination) and minimize isomerization .
- In-line Monitoring : Use FTIR or Raman spectroscopy for real-time detection of intermediates.
- Crystallization Control : Optimize anti-solvent addition rates to prevent Z→E isomerization during purification .
Data Analysis and Experimental Design
Q. How should researchers design experiments to resolve conflicting biological activity data across studies?
- Methodology :
- Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cellular uptake) to identify structure-activity relationships (SAR).
- Dose-Response Curves : Use nonlinear regression to calculate IC values under standardized conditions (pH, temperature) .
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and LC-MS/MS for metabolite profiling .
Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
